molecular formula C7H7IN2O B3046839 Urea, (2-iodophenyl)- CAS No. 13114-93-7

Urea, (2-iodophenyl)-

Cat. No. B3046839
CAS RN: 13114-93-7
M. Wt: 262.05 g/mol
InChI Key: UXDXYHPPJXGOTF-UHFFFAOYSA-N
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Description

Urea, (2-iodophenyl)-, also known as iodophenyl urea, is a chemical compound that has been widely used in scientific research. It is a derivative of urea and contains an iodine atom attached to a phenyl group. This compound has been synthesized using various methods and has been found to have a range of applications in scientific research.

Mechanism of Action

The mechanism of action of urea, (2-Urea, (2-iodophenyl)-)- involves the formation of covalent bonds between the iodine atom and the target molecule. This results in the labeling of the molecule, which can then be detected using various analytical techniques.
Biochemical and Physiological Effects:
Urea, (2-Urea, (2-iodophenyl)-)- has been found to have minimal biochemical and physiological effects on cells and tissues. It has been shown to be non-toxic and non-cytotoxic, making it a safe compound to use in scientific research.

Advantages and Limitations for Lab Experiments

The advantages of using urea, (2-Urea, (2-iodophenyl)-)- in lab experiments include its ability to label proteins and nucleic acids with high specificity and sensitivity. It is also a relatively easy compound to synthesize and has minimal toxicity. However, the limitations of using this compound include the potential for non-specific labeling and the need for specialized equipment and techniques for detection.

Future Directions

There are several future directions for the use of urea, (2-Urea, (2-iodophenyl)-)- in scientific research. One potential application is in the development of new diagnostic tools for the detection of protein and DNA biomarkers. Another potential direction is in the study of protein-protein interactions and the development of new therapeutic agents that target these interactions. Additionally, the use of urea, (2-Urea, (2-iodophenyl)-)- in imaging studies may provide new insights into the structure and function of biological molecules.

Scientific Research Applications

Urea, (2-Urea, (2-iodophenyl)-)- has been widely used in scientific research due to its ability to bind to proteins and nucleic acids. It has been used as a labeling agent in studies involving the detection and quantification of proteins and DNA. It has also been used in studies involving the analysis of enzyme activity and protein-protein interactions.

properties

IUPAC Name

(2-iodophenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-5-3-1-2-4-6(5)10-7(9)11/h1-4H,(H3,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXDXYHPPJXGOTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156911
Record name Urea, (2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Urea, (2-iodophenyl)-

CAS RN

13114-93-7
Record name Urea, (2-iodophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013114937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, (2-iodophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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